1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione
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Overview
Description
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione is a complex heterocyclic compound with the molecular formula C24H10N2O4 . This compound is characterized by its intricate fused-ring structure, which includes benzene, isoquinoline, pyrano, and perimidine moieties. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the use of o-phenylenediamines and o-cyanobenzaldehydes as starting materials . These reactants undergo a series of cyclization reactions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused-ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[2,1-a]isoquinolines
- Isoquinolino[3,4-b]quinoxalines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione stands out due to its unique fused-ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
6545-89-7 |
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Molecular Formula |
C24H10N2O4 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
20-oxa-2,14-diazaheptacyclo[16.6.2.14,8.02,13.015,25.022,26.012,27]heptacosa-1(24),4,6,8(27),9,11,13,15(25),16,18(26),22-undecaene-3,19,21-trione |
InChI |
InChI=1S/C24H10N2O4/c27-22-13-6-2-4-11-3-1-5-12(18(11)13)21-25-16-9-7-14-19-15(24(29)30-23(14)28)8-10-17(20(16)19)26(21)22/h1-10H |
InChI Key |
ZYJLFIRSVNANSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C6C(=CC=C7C6=C(C=C5)C(=O)OC7=O)N4C(=O)C3=CC=C2 |
Origin of Product |
United States |
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